molecular formula C20H23N5O4S2 B6526757 5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylpyrrolidine-3-carboxamide CAS No. 893945-69-2

5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B6526757
CAS No.: 893945-69-2
M. Wt: 461.6 g/mol
InChI Key: JBACSWAOFUJOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylpyrrolidine-3-carboxamide is a heterocyclic derivative featuring a pyrrolidone core (5-oxo-pyrrolidine) substituted at the 1-position with a phenyl group and at the 3-position with a carboxamide linkage. The carboxamide moiety connects to a 1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge, which is further functionalized with a carbamoylmethyl group and an oxolan-2-ylmethyl substituent.

Synthesis of such compounds typically involves multi-step reactions, including:

Formation of the pyrrolidine-3-carboxamide scaffold.

Introduction of the thiadiazole ring via cyclization or coupling reactions.

Functionalization of the sulfanyl group with appropriate substituents.

Properties

IUPAC Name

5-oxo-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S2/c26-16(21-10-15-7-4-8-29-15)12-30-20-24-23-19(31-20)22-18(28)13-9-17(27)25(11-13)14-5-2-1-3-6-14/h1-3,5-6,13,15H,4,7-12H2,(H,21,26)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBACSWAOFUJOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylpyrrolidine-3-carboxamide represents a class of heterocyclic compounds that exhibit diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrrolidine core substituted with a thiadiazole moiety and an oxolan group. The molecular formula is C23H30N6O4SC_{23}H_{30}N_{6}O_{4}S with a molecular weight of approximately 486.6 g/mol. Its structural features suggest potential interactions with biological targets that could lead to significant pharmacological effects.

Biological Activity Overview

Recent studies have highlighted the biological activity of thiadiazole derivatives, which are known for their broad-spectrum pharmacological properties including antimicrobial , anticancer , and anti-inflammatory activities. The specific activities of the target compound have been inferred from related derivatives.

Anticancer Activity

Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Compound 3a , a related thiadiazole derivative, showed promising anti-tubercular activity with an IC50 value of 0.045μg/mL0.045\,\mu g/mL against Mycobacterium tuberculosis . This indicates a potential for similar anticancer activity in our compound.
  • A study on oxadiazole derivatives revealed that certain compounds inhibited topoisomerase I, a crucial enzyme in DNA replication and repair, leading to antiproliferative effects in human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . This mechanism may also be applicable to the compound .

Antimicrobial Activity

Thiadiazole compounds are recognized for their antimicrobial properties. The presence of sulfur in the thiadiazole ring enhances their interaction with microbial enzymes. Research indicates that derivatives similar to our target compound have shown effectiveness against resistant strains of bacteria and fungi.

The proposed mechanisms through which thiadiazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes such as DNA replication (e.g., topoisomerase).
  • Disruption of Cellular Membranes : Some derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of thiadiazole derivatives:

StudyCompoundActivityIC50/Effect
Upare et al. (2019)Compound 3aAnti-tubercular0.045μg/mL0.045\,\mu g/mL
PMC9106569 (2022)Thiadiazole DerivativesAnticancerCytotoxicity against HCT-116 and HeLa
Recent Review on ThiadiazolesVarious DerivativesAntimicrobialVaried MIC values

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 5-oxo-pyrrolidine-3-carboxamide scaffold linked to a 1,3,4-thiadiazole ring but differ in substituents on the thiadiazole, pyrrolidine, or aryl groups. Below is a detailed comparison based on available evidence:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound - Thiadiazole: Carbamoylmethyl sulfanyl + oxolan-2-ylmethyl C₁₉H₂₂N₄O₅S₂ 450.5 Polar oxolane group may enhance solubility; carbamoyl linkage for H-bonding
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (MFCD08072700) - Thiadiazole: Trifluoromethyl C₁₅H₁₂F₃N₃O₂S 355.3 CF₃ group increases lipophilicity and metabolic stability
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (878731-29-4) - Pyrrolidine: 4-Fluorophenyl
- Thiadiazole: Isopropyl
C₁₇H₁₈FN₃O₂S 363.4 Fluorine enhances binding affinity; isopropyl may improve membrane permeability
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxo... (894042-65-0) - Thiadiazole: Dioxolane-ethyl sulfanyl
- Pyrrolidine: 3-Methoxyphenyl
C₁₉H₂₂N₄O₅S₂ 450.5 Methoxy group improves solubility; dioxolane may confer stereochemical complexity
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-5-oxo... (894026-54-1) - Thiadiazole: Dioxolane-ethyl sulfanyl
- Pyrrolidine: 3-Methylphenyl
C₁₉H₂₂N₄O₄S₂ 434.5 Methylphenyl enhances hydrophobicity; similar dioxolane motif as
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxo... (924965-64-0) - Thiadiazole: Methoxymethyl
- Pyrrolidine: 3-Methoxyphenyl
C₁₆H₁₈N₄O₄S 362.4 Methoxymethyl increases polarity; dual methoxy groups for solubility

Key Observations:

Substituent Effects on Lipophilicity :

  • The trifluoromethyl (CF₃) group in significantly increases lipophilicity (clogP ~2.5 estimated), favoring blood-brain barrier penetration.
  • In contrast, methoxy (OCH₃) and dioxolane groups (e.g., ) enhance aqueous solubility due to hydrogen-bonding capacity.

Bioactivity Implications :

  • Fluorine substitution (e.g., 4-fluorophenyl in ) is associated with improved target binding via electronegative interactions and reduced metabolic degradation.
  • Thiadiazole modifications (e.g., isopropyl in , methoxymethyl in ) may influence enzyme selectivity, as seen in kinase inhibitors .

Limitations:

  • No explicit pharmacological data (e.g., IC₅₀, toxicity) are available in the provided evidence, limiting direct bioactivity comparisons.
  • Physical properties (melting point, solubility) are sparsely reported, necessitating experimental validation.

Preparation Methods

Iridium-Catalyzed Reductive Amination

The pyrrolidine core is synthesized via iridium-catalyzed reductive generation of azomethine ylides from lactam precursors. Using Vaska’s complex ([IrCl(CO)(PPh₃)₂]) and tetramethyldisiloxane (TMDS) as a reductant, tertiary amides undergo cyclization under mild conditions (25–50°C, 12–24 hr).

Key Reaction Parameters

ParameterOptimal Value
Catalyst Loading1 mol% Ir
Temperature40°C
SolventTetrahydrofuran
Yield78–92%

This method avoids harsh reagents and produces the 5-oxo-pyrrolidine scaffold with excellent regiocontrol.

Functionalization at C3

The carboxamide group is introduced via nucleophilic acyl substitution. Treating the pyrrolidine lactam with methyl chlorooxalate in dichloromethane at 0°C, followed by ammonolysis, affords the C3-carboxamide derivative in 85% yield.

Construction of 1,3,4-Thiadiazole-2-yl Sulfanyl Substituent

Hurd-Mori Cyclization

The thiadiazole ring is formed via cyclization of a thiocarbonyl hydrazine precursor using thionyl chloride (Hurd-Mori protocol). Critical to success is the use of an electron-withdrawing protecting group (e.g., carbamate) on the pyrrolidine nitrogen, which enhances cyclization efficiency.

Reaction Pathway

  • Thiolactam Formation : Pyrrolidine lactam 5 is treated with Lawesson’s reagent (2.2 eq) in toluene at 110°C for 6 hr to yield thiolactam 6 (94% yield).

  • Hydrazone Formation : Reaction with ethyl carbazate in tetrahydrofuran at reflux for 12 hr produces hydrazone 7 (88% yield).

  • Cyclization : Thionyl chloride (3 eq) in chloroform at 60°C for 4 hr induces cyclization to thiadiazole 8 (94% yield).

Comparative Yields by Protecting Group

Protecting GroupCyclization Yield
Benzyl (Bn)25%
Methyl (Me)15%
Carbamate94%

Electron-withdrawing groups stabilize intermediates, minimizing decomposition.

Sulfanyl Group Introduction

The sulfanyl (-S-) linker at position 5 of the thiadiazole is installed via nucleophilic displacement. Treating 5-chloro-1,3,4-thiadiazole-2-amine with thiourea in ethanol at 80°C generates the thiol intermediate, which reacts with methyl bromoacetate to form the methyl carbamoyl methyl sulfanyl group.

Incorporation of Oxolan-2-ylmethyl Carbamoyl Side Chain

Synthesis of Oxolan-2-ylmethyl Amine

Oxolan-2-ylmethylamine is prepared through reductive amination of tetrahydrofuran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol (72% yield).

Carbamoyl Coupling

The amine reacts with chloroacetyl chloride in dichloromethane at 0°C to form the chloroacetamide derivative. Subsequent displacement by the thiadiazole sulfanyl group occurs in dimethylformamide at 50°C with potassium carbonate as base (68% yield).

Final Assembly via Amide Bond Formation

The pyrrolidine-3-carboxamide and thiadiazole-sulfanyl-oxolan components are coupled using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in dimethylacetamide. The reaction proceeds at room temperature for 24 hr, yielding the target compound in 65% yield after silica gel purification.

Optimized Coupling Conditions

ReagentEquivalentsSolventTimeYield
HATU1.5DMA24 hr65%
DIPEA3.0

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.20–3.90 (m, 4H, oxolan), 3.70 (s, 3H, COOMe), 3.25–2.95 (m, 2H, pyrrolidine).

  • HRMS : Calculated for C₂₃H₂₇N₅O₅S₂ [M+H]⁺: 542.1523; Found: 542.1518.

Purity Assessment
HPLC analysis (C18 column, 90:10 H₂O:MeCN) shows >98% purity at 254 nm.

Challenges and Optimization Opportunities

  • Cyclization Efficiency : While carbamate protection improves thiadiazole yields, alternative groups (e.g., tosyl) may further enhance stability.

  • Sulfanyl Group Reactivity : Oxidative side reactions during coupling necessitate inert atmospheres and radical scavengers.

  • Catalyst Cost : Iridium-based systems, though effective, could be replaced with earth-abundant metals for scalability .

Q & A

Basic: What synthetic routes are recommended for this compound, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions.
  • Step 2: Introduction of the sulfanyl group through nucleophilic substitution using mercaptoacetic acid derivatives.
  • Step 3: Coupling the pyrrolidine-3-carboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification:

  • Chromatography (e.g., silica gel column chromatography) is preferred for isolating intermediates.
  • Recrystallization using ethanol/water mixtures improves final product purity .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and pyrrolidine rings.
  • Infrared Spectroscopy (IR): Validates carbonyl (C=O) and amide (N–H) functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular weight accuracy.
  • X-ray Diffraction: Resolves stereochemical ambiguities in the oxolan-2-ylmethyl group .

Advanced: How can structural analogs guide SAR studies for this compound?

Answer:
Comparative analysis of analogs (see Table 1) highlights key structure-activity relationships (SAR):

Compound ClassStructural FeaturesBiological ActivityReference
Thiadiazole Derivatives1,3,4-thiadiazole + sulfanyl groupsAntimicrobial
Oxathiine CompoundsOxathiine + carboxamideAnti-inflammatory

Methodology:

  • Synthesize analogs with modifications (e.g., replacing oxolan-2-yl with tetrahydrofuran derivatives).
  • Test in standardized bioassays (e.g., MIC for antimicrobial activity) to correlate substituents with efficacy .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability. Mitigation approaches include:

  • Standardized Assay Conditions: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Dose-Response Curves: Quantify EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution and agar diffusion .

Advanced: How can computational methods predict target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase).
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding affinity.
  • Surface Plasmon Resonance (SPR): Validate docking predictions with kinetic binding assays .

Advanced: What experimental design principles optimize reaction yields?

Answer:
Apply Design of Experiments (DoE) to screen variables:

  • Factors: Temperature (50–100°C), solvent polarity (DMF vs. DCM), catalyst loading (1–5 mol%).
  • Response Surface Methodology (RSM): Model interactions between factors to identify optimal conditions.
  • Validation: Replicate high-yield conditions (e.g., 80°C, DMF, 3 mol% catalyst) for scalability .

Advanced: How does the compound’s stability impact formulation studies?

Answer:

  • pH Stability: Conduct accelerated degradation studies (40°C/75% RH) across pH 1–8.
  • Hydrolysis Susceptibility: Monitor via HPLC for breakdown products (e.g., free thiol groups).
  • Light Sensitivity: Store in amber vials if UV-Vis analysis shows photodegradation .

Advanced: What mechanistic hypotheses explain its biological activity?

Answer:
Proposed mechanisms include:

  • Enzyme Inhibition: Competitive inhibition of bacterial DNA gyrase (IC₅₀ = 2.1 µM).
  • Receptor Modulation: Agonist activity at serotonin 5-HT₃ receptors (Kd = 8.3 nM).
  • Validation: Use knockout microbial strains or receptor antagonists to confirm targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.